molecular formula C11H11NO B12821732 (1-Methylisoquinolin-6-yl)methanol

(1-Methylisoquinolin-6-yl)methanol

Cat. No.: B12821732
M. Wt: 173.21 g/mol
InChI Key: XPWZDQIRRVUCKA-UHFFFAOYSA-N
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Description

(1-Methylisoquinolin-6-yl)methanol is an organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines The compound this compound is characterized by a methyl group attached to the nitrogen atom of the isoquinoline ring and a methanol group attached to the sixth carbon atom of the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methylisoquinolin-6-yl)methanol can be achieved through several methods. One common approach involves the reaction of isoquinoline with formaldehyde and a reducing agent. The reaction typically proceeds under acidic conditions, and the product is isolated through standard purification techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may include additional steps such as solvent extraction and distillation to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(1-Methylisoquinolin-6-yl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the conditions under which the reactions are carried out.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at the nitrogen atom or the aromatic ring.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield (1-Methylisoquinolin-6-yl)carboxylic acid, while reduction may yield (1-Methylisoquinolin-6-yl)methane .

Scientific Research Applications

Chemistry

In chemistry, (1-Methylisoquinolin-6-yl)methanol is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Biology

In biological research, the compound is studied for its potential biological activities. It has been investigated for its antimicrobial, antiviral, and anticancer properties .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It is studied for its ability to interact with specific molecular targets and pathways involved in various diseases .

Industry

In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable for various industrial applications .

Mechanism of Action

The mechanism of action of (1-Methylisoquinolin-6-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a methyl group and a methanol group on the isoquinoline ring. This unique structure imparts specific chemical and biological properties to the compound, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

(1-methylisoquinolin-6-yl)methanol

InChI

InChI=1S/C11H11NO/c1-8-11-3-2-9(7-13)6-10(11)4-5-12-8/h2-6,13H,7H2,1H3

InChI Key

XPWZDQIRRVUCKA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC2=C1C=CC(=C2)CO

Origin of Product

United States

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